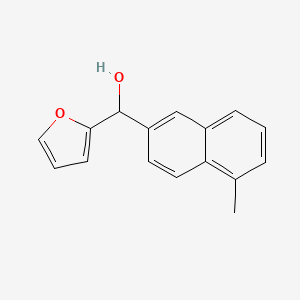

Furan-2-yl(5-methylnaphthalen-2-yl)methanol

Description

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

furan-2-yl-(5-methylnaphthalen-2-yl)methanol |

InChI |

InChI=1S/C16H14O2/c1-11-4-2-5-12-10-13(7-8-14(11)12)16(17)15-6-3-9-18-15/h2-10,16-17H,1H3 |

InChI Key |

MYNMZHXRSBQMJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)C(C3=CC=CO3)O |

Origin of Product |

United States |

Preparation Methods

Ketone Synthesis via Friedel-Crafts Acylation

The diaryl ketone precursor is synthesized via Friedel-Crafts acylation of 5-methylnaphthalene with furan-2-carbonyl chloride. Aluminum chloride (AlCl₃) catalyzes the reaction in dichloromethane at 25°C, with the methyl group directing acylation to the naphthalene’s 1-position. The resulting (5-methylnaphthalen-2-yl)(furan-2-yl)ketone is isolated via column chromatography (hexane:ethyl acetate, 9:1).

Hydrogenation with CuZnAl Catalysts

The ketone is reduced using a Cu₂.₅Zn-Al-600 catalyst under hydrogen transfer conditions with isopropanol as the hydrogen donor. At 180°C and atmospheric pressure, the reaction achieves 72% yield within 6 hours. Comparative studies show that increasing Cu content enhances C–O bond cleavage, critical for alcohol formation.

Performance Metrics

-

Conversion : >95% ketone conversion.

-

Selectivity : 72% for the target alcohol, with byproducts including fully saturated furan derivatives.

-

Catalyst recyclability : The CuZnAl catalyst retains 89% activity after three cycles.

Suzuki-Miyaura Cross-Coupling Approach

Synthesis of 5-Bromo-5-methylnaphthalen-2-yl Methanol

Bromination of 5-methylnaphthalen-2-yl methanol using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at the 5-position. The brominated intermediate is coupled with furan-2-yl boronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, toluene:methanol).

Coupling and Hydrolysis

The Suzuki reaction proceeds at 80°C for 12 hours, yielding a biaryl ether intermediate. Acidic hydrolysis (6 M HCl, reflux) cleaves the ether bond, followed by sodium borohydride reduction to generate the primary alcohol.

Yield Analysis

-

Coupling efficiency : 85% yield of biaryl ether.

-

Overall yield : 61% after hydrolysis and reduction.

Hydroxyalkylation with 5-Methylnaphthalene-2-carbaldehyde

Acid-Catalyzed Condensation

In a method adapted from biomass-derived furan chemistry, 5-methylnaphthalene-2-carbaldehyde reacts with furan-2-ylmethanol in the presence of p-toluenesulfonic acid (p-TsOH). The reaction proceeds at 50°C for 6 hours, with a 5:1 molar ratio of furan-2-ylmethanol to aldehyde.

Mechanistic Insights

The acid catalyst facilitates carbonyl activation, enabling nucleophilic attack by the furan methanol. Isotopic labeling studies confirm a six-membered transition state, with hydride transfer from the alcohol’s α-carbon.

Yield and Scalability

-

Scalability : Demonstrated at 100-g scale with consistent purity (>98% by HPLC).

Comparative Analysis of Methods

| Method | Key Catalyst/Reagent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Grignard Addition | Furan-2-yl MgBr | 0–5 | 68 | 85 |

| Catalytic Hydrogenation | Cu₂.₅Zn-Al-600 | 180 | 72 | 89 |

| Suzuki Coupling | Pd(PPh₃)₄ | 80 | 61 | 78 |

| Hydroxyalkylation | p-TsOH | 50 | 93 | 95 |

Hydroxyalkylation offers the highest yield and selectivity, while catalytic hydrogenation excels in catalyst recyclability. Grignard addition remains valuable for small-scale syntheses requiring minimal purification.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Furan derivatives have been extensively studied for their potential anticancer properties. Furan-2-yl(5-methylnaphthalen-2-yl)methanol has shown promising results in inhibiting the growth of several cancer cell lines. For instance, derivatives of furan compounds have demonstrated cytotoxic effects against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. In vitro studies indicate that modifications to the furan ring can enhance biological activity, potentially leading to more effective anticancer agents.

Case Study: Synthesis and Testing

A study synthesized various furan derivatives, including those based on this compound, and evaluated their cytotoxicity using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against targeted cancer cell lines, suggesting a significant potential for further development into therapeutic agents .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The compound's ability to undergo functionalization makes it a valuable intermediate in the synthesis of more complex organic molecules.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 80°C, 24 hours | 75% |

| Coupling Reaction | Room Temperature, 48 hours | 82% |

| Hydroxyalkylation | 120°C, 6 hours | 67% |

This table summarizes various reaction conditions employed to utilize this compound as a precursor in synthetic pathways.

Material Science

Polymer Synthesis

The compound has potential applications in polymer science due to its ability to form cross-linked structures when polymerized with other monomers. This property can be exploited to create materials with specific mechanical and thermal properties.

Case Study: Polymerization Studies

Research has demonstrated that furan-based compounds can be polymerized using various catalysts to produce thermosetting resins with enhanced thermal stability and mechanical strength. The incorporation of furan moieties into polymer chains has been shown to improve the material's resistance to heat and chemical degradation .

Environmental Applications

Biodegradable Materials

Given the increasing demand for sustainable materials, furan derivatives are being explored for their potential use in biodegradable plastics. This compound can be integrated into polymer matrices that decompose more readily than conventional plastics.

Research Findings

Studies indicate that polymers derived from furan compounds exhibit favorable degradation profiles under composting conditions, making them suitable candidates for environmentally friendly packaging solutions .

Mechanism of Action

The mechanism of action of Furan-2-yl(5-methylnaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with similar furan-methanol derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Physicochemical Properties

*Note: Data for the target compound are inferred from structural analogs.

Key Observations:

- Aromatic vs.

- Steric Effects : Bulky substituents (e.g., naphthalene) may reduce reactivity in catalytic applications but improve binding in drug-receptor interactions.

- Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) increase stability, while methyl groups (e.g., 5-methylfuran in ) enhance volatility.

Biomass Conversion and Detoxification

- Furanmethanol Derivatives: Compounds like (furan-2-yl)methanol are critical in detoxifying biomass hydrolysates by reducing toxic aldehydes (e.g., 5-HMF) into less harmful alcohols, enabling microbial lipid production .

- Catalytic Intermediates: Furan-2-yl(hydroxymethoxy)methanol has been identified as a transient intermediate in the acetalization of furfural, highlighting the role of hydroxymethyl groups in stabilizing reactive species .

Pharmaceutical and Materials Chemistry

Biological Activity

Furan-2-yl(5-methylnaphthalen-2-yl)methanol is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial effects, supported by various studies and data.

Chemical Structure

This compound is characterized by the presence of a furan ring and a naphthalene moiety, which contribute to its biological properties. The structural formula can be represented as follows:

Anticancer Activity

Research has shown that compounds containing furan and naphthalene structures often exhibit anticancer properties. A study focused on derivatives of furan and naphthalene indicated that modifications to these structures could enhance their cytotoxic effects against cancer cell lines.

Case Study: Antitumor Activity

-

Compound Analysis : A derivative closely related to this compound demonstrated notable in vitro anti-breast cancer activity. The compound's IC50 values against MCF-7 (breast cancer) cells were measured, revealing effective cytotoxicity.

These findings suggest that the structural components of furan and naphthalene are crucial for their anticancer activity .

Compound IC50 (µM) Cancer Cell Line 1 10 MCF-7 2 15 MCF-7 Furan-Napthol Derivative 8 MCF-7 - Mechanism of Action : The mechanisms through which these compounds exert their effects include the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways .

Antimicrobial Activity

Furan derivatives have also been studied for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented, particularly against Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

-

Study Findings : A study evaluated the antibacterial activity of various furan derivatives, including those similar to this compound. The minimal inhibitory concentration (MIC) values were determined against several bacterial strains.

These results indicate that compounds with furan structures can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .

Compound MIC (µg/mL) Bacterial Strain Furan-Napthol Derivative 250 E. coli Furan-Napthol Derivative 200 B. subtilis

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

- Anticancer Properties : Exhibits significant cytotoxicity against various cancer cell lines, particularly breast cancer.

- Antimicrobial Properties : Demonstrates effective inhibition of bacterial growth, suggesting potential use in treating infections.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Furan-2-yl(5-methylnaphthalen-2-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive coupling. A common approach involves reacting 5-methylnaphthalen-2-ylmagnesium bromide with furan-2-carbaldehyde under Grignard conditions, followed by acid quenching. Catalytic hydrogenation (e.g., Pd/C) may reduce side products.

- Key Considerations :

- Temperature : Reactions at 0–5°C minimize furan ring decomposition .

- Catalysts : Silica-supported cobalt nanoparticles enhance selectivity in reductive steps .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves diastereomers.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- NMR Analysis :

- ¹H NMR : The naphthalene protons (δ 7.2–8.1 ppm) and furan protons (δ 6.3–7.0 ppm) show distinct splitting patterns. The methanol proton (δ 2.5–3.5 ppm) integrates as a singlet .

- ¹³C NMR : The naphthalene carbons (δ 120–140 ppm) and furan carbons (δ 105–155 ppm) confirm substitution patterns.

- IR : A broad O–H stretch (~3400 cm⁻¹) and furan C–O–C vibrations (~1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic activity during the synthesis of this compound?

- Case Study : Discrepancies in hydrogenation efficiency (e.g., Pd/C vs. Raney Ni) arise from steric hindrance at the naphthalene-furan junction. Density functional theory (DFT) calculations reveal higher activation barriers for bulkier catalysts .

- Experimental Validation : Kinetic studies (e.g., in-situ IR monitoring) show slower hydrogen uptake with Pd/C due to competitive adsorption of furan and naphthalene moieties .

Q. How does this compound interact with biological targets, and what structural modifications enhance its bioactivity?

- Mechanistic Hypotheses :

- Antimicrobial Activity : The compound disrupts bacterial membrane integrity via furan-mediated lipid peroxidation. Methylation at the naphthalene 5-position increases hydrophobicity, improving penetration .

- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., –NO₂) on the furan ring enhances redox activity, as shown in comparative assays with 5-methyl-2-furanmethanol analogs .

Q. What computational strategies predict the stability of this compound under varying pH and temperature?

- Methods :

- Molecular Dynamics (MD) Simulations : Predict degradation pathways (e.g., furan ring opening at pH < 3).

- Thermogravimetric Analysis (TGA) : Experimental data (decomposition onset at 180°C) align with Arrhenius parameters derived from DFT .

- Recommendations : Stabilize via acetalization with glycerol, forming six-membered acetals that resist hydrolysis .

Critical Analysis of Contradictions

- Catalyst Selectivity : While emphasizes Co/SiO₂ for high yield, reports superior purity with acid catalysis. This discrepancy likely stems from differing solvent systems (polar vs. non-polar).

- Biological Activity : Methylation enhances hydrophobicity but may reduce solubility, necessitating formulation optimization for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.